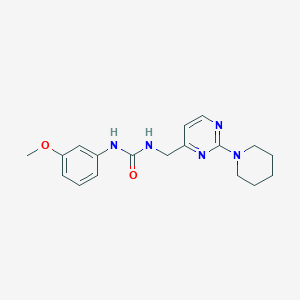

1-(3-Methoxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea

Description

1-(3-Methoxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxyphenyl group, a piperidinyl-pyrimidinyl moiety, and a urea linkage

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-25-16-7-5-6-14(12-16)22-18(24)20-13-15-8-9-19-17(21-15)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11,13H2,1H3,(H2,20,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJACTRMEISUPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NCC2=NC(=NC=C2)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea typically involves the reaction of 3-methoxyaniline with an isocyanate derivative of the piperidinyl-pyrimidinyl compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process would include the precise control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 3-hydroxyphenyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biochemical pathway. Alternatively, it may interact with cellular receptors, triggering a cascade of intracellular signaling events that lead to a physiological response.

Comparison with Similar Compounds

Similar Compounds

1-(3-Methoxyphenyl)-3-(pyrimidin-4-yl)methylurea: Lacks the piperidinyl group, which may affect its binding affinity and specificity.

1-(3-Hydroxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea: Contains a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.

1-(3-Methoxyphenyl)-3-((2-(morpholin-1-yl)pyrimidin-4-yl)methyl)urea: Contains a morpholinyl group instead of a piperidinyl group, which may influence its pharmacokinetic properties.

Uniqueness

1-(3-Methoxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea is unique due to the presence of both the methoxyphenyl and piperidinyl-pyrimidinyl moieties, which confer specific chemical and biological properties

Biological Activity

1-(3-Methoxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

It consists of a methoxyphenyl group and a piperidinyl-pyrimidinyl moiety connected through a urea linkage.

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies indicate that derivatives of urea compounds often show significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have been shown to induce apoptosis in tumor cells by targeting specific pathways involved in cell proliferation and survival .

- Antimicrobial Properties : Preliminary screening suggests that the compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is likely related to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Anticancer Activity

A study investigated the cytotoxic effects of various urea derivatives, including those similar to this compound, on human cancer cell lines. The results indicated an IC50 value of approximately 10 µM against FaDu hypopharyngeal cancer cells, suggesting significant anticancer potential compared to standard chemotherapeutics like bleomycin .

Antimicrobial Activity

In vitro studies evaluated the antimicrobial efficacy of this compound using the disc diffusion method against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 0.5 mg/mL for S. aureus and 1 mg/mL for E. coli, indicating moderate antimicrobial activity .

Anti-inflammatory Potential

Research on similar piperidine derivatives has shown that they can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages, which could translate into therapeutic benefits for conditions such as rheumatoid arthritis or inflammatory bowel disease .

The biological mechanisms underlying the activities of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as thymidylate synthase and HDAC, which are crucial for DNA synthesis and epigenetic regulation in cancer cells .

- Modulation of Signaling Pathways : The compound may affect signaling pathways related to inflammation and apoptosis, contributing to its anti-inflammatory and anticancer effects.

Data Summary Table

| Biological Activity | Test Methodology | Result |

|---|---|---|

| Anticancer | Cytotoxicity Assay (IC50) | ~10 µM against FaDu cells |

| Antimicrobial | Disc Diffusion Method | MIC: 0.5 mg/mL (S. aureus) |

| Anti-inflammatory | NO Production Inhibition | Significant reduction observed |

Q & A

Q. What are the standard protocols for synthesizing 1-(3-Methoxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea?

- Methodological Answer : Synthesis typically involves coupling a 3-methoxyphenyl isocyanate with a pyrimidine-methylamine intermediate. For example, derivatives of urea-linked pyrimidines are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key steps include:

- Intermediate preparation : React 2-chloropyrimidine with piperidine to form 2-(piperidin-1-yl)pyrimidine.

- Methylation : Introduce a methyl group at the 4-position of the pyrimidine ring using methyl iodide under basic conditions.

- Urea formation : React the resulting amine with 3-methoxyphenyl isocyanate in anhydrous dichloromethane at 0–5°C for 24 hours .

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization.

Q. Which analytical techniques are recommended to confirm the compound’s structure and purity?

- Methodological Answer :

- NMR spectroscopy : Use H and C NMR to verify substitution patterns (e.g., methoxy group at 3.8 ppm for aromatic protons, piperidine protons at 1.4–2.7 ppm) .

- HPLC-MS : Assess purity (>95%) using a C18 column with a methanol/water mobile phase (70:30 v/v) and monitor mass-to-charge ratio (expected [M+H] ~ 383.4) .

- Elemental analysis : Confirm empirical formula (CHNO) with <0.4% deviation .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)/Xantphos) for coupling efficiency.

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.

- Temperature control : Use microwave-assisted synthesis at 80–100°C to reduce reaction time from 24 hours to 2–4 hours .

Statistical tools like Design of Experiments (DoE) can identify critical parameters (e.g., molar ratios, catalyst loading) .

Q. How to resolve contradictions in reported antiproliferative activity across studies?

- Methodological Answer :

- Assay standardization : Replicate experiments using NCI-60 cell lines under uniform conditions (e.g., 72-hour exposure, 10 µM concentration) .

- Mechanistic studies : Perform kinase profiling to identify off-target effects (e.g., EGFR or VEGFR inhibition) .

- Data normalization : Use Z-score analysis to compare activity across studies, accounting for variability in cell viability assays .

Q. What methodologies assess the environmental fate of this compound?

- Methodological Answer :

- Degradation studies : Conduct hydrolysis/photolysis experiments at pH 4–9 under UV light (254 nm) to measure half-life .

- Bioaccumulation : Use OECD 305 guidelines to determine log via shake-flask methods .

- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour LC) and algal growth inhibition (72-hour EC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.